氧二氟化物

描述

Oxygen difluoride appears as a colorless poisonous gas with a strong peculiar odor. Highly toxic by inhalation. Corrosive to skin and eyes. Can explode on contact with water. Decomposes to toxic gaseous fluorine if heated to high temperature. Prolonged exposure of the containers to high heat may result in their violent rupturing and rocketing. Used as an oxidizer for propellants.

Oxygen difluoride is an oxygen halide.

科学研究应用

实验室化学和核应用

氧二氟化物 (OF₂) 被认为是最稳定的氧氟化合物。它主要用作实验室化学品,在将铀氧化物转化为 UF6 中发挥着重要作用,这在核燃料处理中至关重要。此外,它还用作从核废料中回收锕系元素的回收剂,显示了其在核废料管理和燃料后处理中的重要性。该化合物的物理和化学性质突出了其在这些专门领域的实用性 (Solomon 和 Shreeve,2000)。

化学相互作用和键分析

在化学领域,氧二氟化物与其他化合物的相互作用引起了极大的兴趣。使用密度泛函计算和组合电荷和能量分解方案 (ETS-NOCV) 进行的研究表明,OF₂ 不会倾向于与过渡金属片段形成稳定的配合物。相反,它引发卤化物、氧化物和氧化卤化物的形成,突出了其反应性和在这些化合物合成中的潜力。已经分析了其键的复杂性质,特别是与过渡金属片段的键,为深入了解氧二氟化物作为配体的行为提供了见解 (Jacobsen,2016)。

光化学和氧气传感

在光化学领域,人们已经探索了氧二氟化物相关化合物在单线态氧产生中的潜力。基于腙的二氟化硼配合物研究突出了它们在被绿光激活时形成单线态氧的高量子产率。这些发现有望用于合成和催化,其中可以利用单线态氧作为氧化剂的选择性 (van Vliet 等人,2023)。此外,探索用于生物医学氧传感应用的二氟化硼 β-二酮酸盐材料突出了该化合物的实用性。这些材料的双重荧光和磷光特性受氧浓度影响,为氧定量提供了一种比例法,为生物医学成像和诊断提供了有价值的工具 (DeRosa、Hiroto 和 Fraser,2019)。

高压化学

在高压化学中,氧二氟化物一直是创造极端条件下分子混合物的新方法的一部分。例如,已经实现了在高压下分离分子氟和氧的混合物,有证据表明在此过程中形成了氧二氟化物。这项研究提供了对这些分子在独特条件下的行为的见解,有助于我们了解高压化学反应和新化合物潜在合成的相关知识 (Pravica、White 和 Wang,2017)。

属性

CAS 编号 |

7783-41-7 |

|---|---|

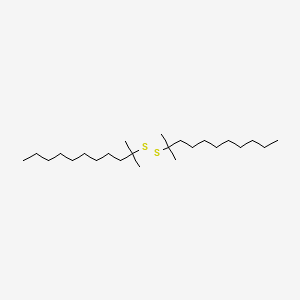

分子式 |

OF2 F2O |

分子量 |

53.996 g/mol |

IUPAC 名称 |

fluoro hypofluorite |

InChI |

InChI=1S/F2O/c1-3-2 |

InChI 键 |

UJMWVICAENGCRF-UHFFFAOYSA-N |

杂质 |

The gas had a purity range of 70 to 90%, the impurities being chiefly oxygen and nitrogen ... . ... 97% /pure/, with oxygen and carbon tetrafluoride being the main impurities. |

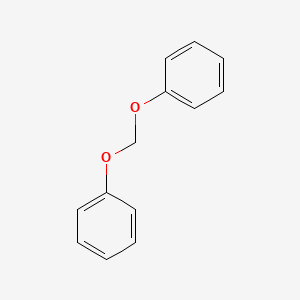

SMILES |

O(F)F |

规范 SMILES |

O(F)F |

沸点 |

-230 °F at 760 mm Hg (NIOSH, 2016) -144.75 °C -145 °C -230°F |

颜色/形态 |

COLORLESS GAS; YELLOWISH-BROWN WHEN LIQUID Colorless gas [Note: Shipped as a nonliquefied compressed gas]. |

密度 |

1.90 at -224 °C (LIQ) 1.88(relative gas density) |

熔点 |

-371 °F (NIOSH, 2016) -223.8 °C -224 °C -371°F |

其他 CAS 编号 |

7783-41-7 |

物理描述 |

Oxygen difluoride appears as a colorless poisonous gas with a strong peculiar odor. Highly toxic by inhalation. Corrosive to skin and eyes. Can explode on contact with water. Decomposes to toxic gaseous fluorine if heated to high temperature. Prolonged exposure of the containers to high heat may result in their violent rupturing and rocketing. Used as an oxidizer for propellants. COLOURLESS COMPRESSED GAS WITH CHARACTERISTIC ODOUR. Colorless, poisonous gas with a peculiar, foul odor. Colorless gas with a peculiar, foul odor. [Note: Shipped as a nonliquefied compressed gas.] |

Pictograms |

Oxidizer; Corrosive; Acute Toxic |

保质期 |

GAS MAY BE KEPT OVER WATER UNCHANGED FOR A MONTH |

溶解度 |

0.02 % (NIOSH, 2016) 6.8 ML GAS/100 ML WATER @ 0 °C INSOL IN HOT WATER; SLIGHTLY SOL IN ALKALI & ACID SLIGHTLY SOL IN WATER Slightly sol in alcohol Solubility in water, ml/100ml at 0 °C: 6.8 (reacts slowly) 0.02% |

同义词 |

fluorine monoxide oxyfluoride |

蒸汽密度 |

Relative vapor density (air = 1): 1.9 1.88 |

蒸汽压力 |

greater than 1 atm (NIOSH, 2016) 760 MM HG @ -144.6 °C >1 atm |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。